molecular formula C10H16O6 B14308915 Heptane-1,1,1-tricarboxylic acid CAS No. 110063-44-0

Heptane-1,1,1-tricarboxylic acid

Cat. No.: B14308915
CAS No.: 110063-44-0
M. Wt: 232.23 g/mol
InChI Key: AEYWGSNMPNEILM-UHFFFAOYSA-N
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Description

Heptane-1,1,1-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups attached to a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptane-1,1,1-tricarboxylic acid can be synthesized through a series of organic reactions involving the introduction of carboxyl groups to a heptane backbone. One common method involves the oxidation of heptane derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction typically requires controlled temperatures and prolonged reaction times to ensure complete oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of heptane using metal catalysts such as platinum or palladium. This method offers higher efficiency and yields compared to traditional chemical oxidation processes. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Heptane-1,1,1-tricarboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids or anhydrides.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.

    Substitution: The carboxyl groups can be substituted with other functional groups such as amines or halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, hydrogenation with metal catalysts.

    Substitution: Thionyl chloride, phosphorus tribromide, amines.

Major Products Formed:

    Oxidation: Higher carboxylic acids, anhydrides.

    Reduction: Alcohols, aldehydes.

    Substitution: Amides, halides.

Scientific Research Applications

Heptane-1,1,1-tricarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Heptane-1,1,1-tricarboxylic acid can be compared with other tricarboxylic acids such as citric acid and isocitric acid. While citric acid is widely known for its role in the citric acid cycle, this compound is unique due to its longer carbon chain and different chemical properties. This uniqueness makes it valuable for specific applications where other tricarboxylic acids may not be suitable.

Comparison with Similar Compounds

  • Citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid)
  • Isocitric acid (1-hydroxypropane-1,2,3-tricarboxylic acid)
  • Aconitic acid (prop-1-ene-1,2,3-tricarboxylic acid)

Properties

CAS No.

110063-44-0

Molecular Formula

C10H16O6

Molecular Weight

232.23 g/mol

IUPAC Name

heptane-1,1,1-tricarboxylic acid

InChI

InChI=1S/C10H16O6/c1-2-3-4-5-6-10(7(11)12,8(13)14)9(15)16/h2-6H2,1H3,(H,11,12)(H,13,14)(H,15,16)

InChI Key

AEYWGSNMPNEILM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)O)(C(=O)O)C(=O)O

Origin of Product

United States

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